molecular formula C22H29NO4 B4299655 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid

3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid

Cat. No. B4299655
M. Wt: 371.5 g/mol
InChI Key: DCHDTVPLHXJQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid, also known as ACEA, is a synthetic compound that belongs to the family of cannabinoids. It has gained attention in the scientific community due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid exerts its effects through the activation of cannabinoid receptors, specifically CB1 and CB2 receptors. CB1 receptors are mainly located in the central nervous system and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are mainly located in the immune system and are involved in the regulation of inflammation and immune response. 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has a higher affinity for CB1 receptors than CB2 receptors.
Biochemical and Physiological Effects
3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-tumor effects. 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has also been shown to modulate various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has been shown to have effects on mitochondrial function and oxidative stress.

Advantages and Limitations for Lab Experiments

3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has several advantages for lab experiments, including its high potency, selectivity for cannabinoid receptors, and stability. However, 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

For 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid research include investigating its potential therapeutic applications in other medical conditions, such as epilepsy, anxiety, and depression. Additionally, further studies are needed to elucidate the mechanisms of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid derivatives with improved efficacy and safety profiles could open up new avenues for drug discovery and development.

Scientific Research Applications

3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various medical conditions, including neurodegenerative disorders, pain, inflammation, and cancer. In neurodegenerative disorders, 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In pain and inflammation, 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has been shown to have analgesic and anti-inflammatory effects by activating cannabinoid receptors. In cancer, 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-2-27-18-5-3-17(4-6-18)19(10-20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19H,2,7-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHDTVPLHXJQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Adamantan-1-YL)formamido]-3-(4-ethoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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